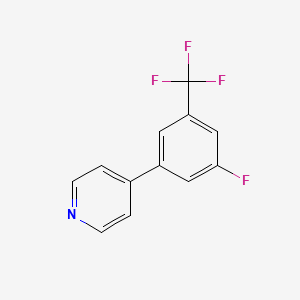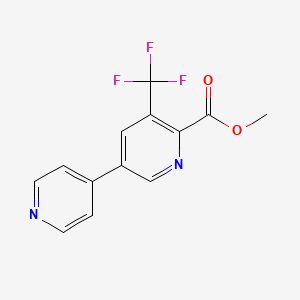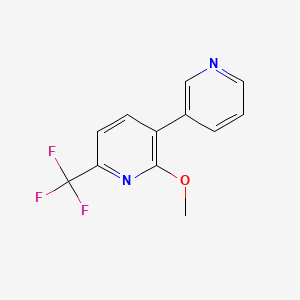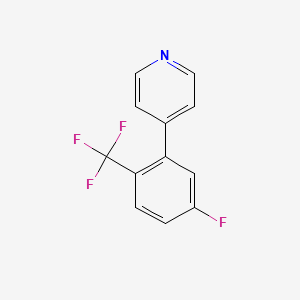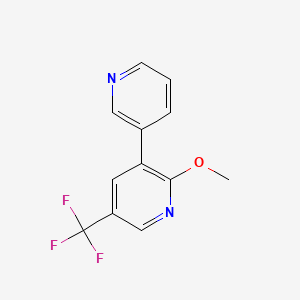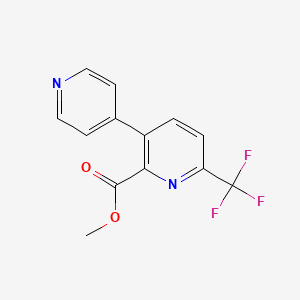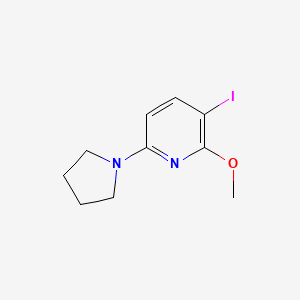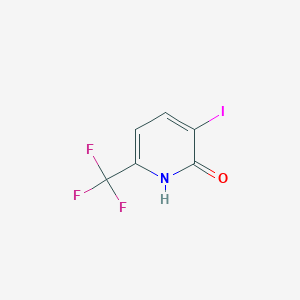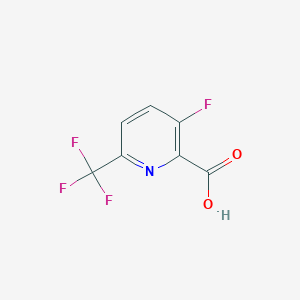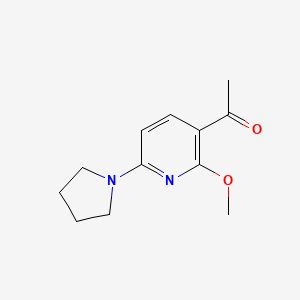![molecular formula C13H16BrNO3 B1389837 2-ブロモ-N-[2-(テトラヒドロ-2-フラニルメトキシ)フェニル]-アセトアミド CAS No. 1138442-58-6](/img/structure/B1389837.png)
2-ブロモ-N-[2-(テトラヒドロ-2-フラニルメトキシ)フェニル]-アセトアミド
概要
説明
2-Bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide is a chemical compound with the molecular formula C13H16BrNO3 and a molecular weight of 314.18 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C13H16BrNO3 .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored at a temperature of -20°C .科学的研究の応用
- AbaRは、アシネトバクター・バウマンニにおける推定LuxR型受容体の活性阻害剤として機能します。クオラムセンシングは、細菌が毒性因子産生やバイオフィルム形成などの集団行動を調整するために使用するコミュニケーションメカニズムです。 クオラムセンシングを阻害することにより、AbaRは細菌の病原性を制御するのに役立つ可能性があります .
クオラムセンシング阻害
作用機序
Target of Action
The primary targets of 2-Bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide are the LuxR-type receptor in Acinetobacter baumannii – AbaR and the quorum-sensing repressor in P. aeruginosa – QscR . These receptors play a crucial role in bacterial communication and biofilm formation.
Mode of Action
2-Bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide acts as an active inhibitor of its targets . It binds to the LuxR-type receptor and the quorum-sensing repressor, thereby disrupting their normal function .
Biochemical Pathways
The compound interferes with the quorum sensing system, a key biochemical pathway in bacteria. This system allows bacteria to communicate and coordinate their behavior, including biofilm formation and virulence . By inhibiting the quorum-sensing repressor, the compound disrupts these processes .
Pharmacokinetics
Its molecular weight of314.18 suggests that it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed.
Result of Action
By inhibiting the LuxR-type receptor and the quorum-sensing repressor, 2-Bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide disrupts bacterial communication and biofilm formation . This can potentially reduce the virulence of the bacteria and make them more susceptible to antibiotics .
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H302, which means it is harmful if swallowed . The precautionary statements include P301 + P312 + P330, which advise to call a poison center or doctor if you feel unwell, and to rinse mouth if swallowed .
生化学分析
Biochemical Properties
2-Bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. Specifically, it acts as an inhibitor of the putative LuxR-type receptor in Acinetobacter baumannii (AbaR) and the quorum-sensing repressor in Pseudomonas aeruginosa (QscR) . These interactions are crucial for modulating quorum-sensing pathways, which are essential for bacterial communication and biofilm formation.
Cellular Effects
2-Bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of quorum-sensing receptors in bacteria can lead to altered gene expression and reduced biofilm formation . This compound’s impact on cellular metabolism and signaling pathways makes it a valuable tool for studying bacterial behavior and pathogenicity.
Molecular Mechanism
The molecular mechanism of 2-Bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide involves its binding interactions with specific biomolecules. It inhibits the LuxR-type receptor in Acinetobacter baumannii and the quorum-sensing repressor in Pseudomonas aeruginosa by binding to these receptors and preventing their activation . This inhibition disrupts the quorum-sensing signaling pathways, leading to changes in gene expression and bacterial behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under specific storage conditions, such as at -20°C . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained impact on bacterial behavior.
Dosage Effects in Animal Models
The effects of 2-Bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide vary with different dosages in animal models. Threshold effects have been observed, where low doses may not produce significant changes, while higher doses can lead to pronounced effects on bacterial behavior and pathogenicity . Toxic or adverse effects at high doses have also been reported, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
2-Bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide is involved in specific metabolic pathways. It interacts with enzymes and cofactors that modulate quorum-sensing pathways in bacteria . These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in bacterial metabolism and behavior.
Transport and Distribution
The transport and distribution of 2-Bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . Understanding these interactions is essential for optimizing its use in biochemical research.
Subcellular Localization
2-Bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide exhibits specific subcellular localization patterns. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . These localization patterns can influence its activity and function, making it a valuable tool for studying cellular processes.
特性
IUPAC Name |
2-bromo-N-[2-(oxolan-2-ylmethoxy)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c14-8-13(16)15-11-5-1-2-6-12(11)18-9-10-4-3-7-17-10/h1-2,5-6,10H,3-4,7-9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGKSVJEGVKIDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=CC=C2NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


